2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753751
InChI: InChI=1S/C10H8F2O2/c1-2-7-9(13)8-5(11)3-4-6(12)10(8)14-7/h3-4,7H,2H2,1H3
SMILES:
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17753751

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one -

Specification

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
IUPAC Name 2-ethyl-4,7-difluoro-1-benzofuran-3-one
Standard InChI InChI=1S/C10H8F2O2/c1-2-7-9(13)8-5(11)3-4-6(12)10(8)14-7/h3-4,7H,2H2,1H3
Standard InChI Key SLMBEKLCRFQGSW-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)C2=C(C=CC(=C2O1)F)F

Introduction

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. It is characterized by a benzene ring fused with a furan ring, featuring an ethyl group at position 2, two fluorine atoms at positions 4 and 7, and a ketone group at position 3 of the dihydrobenzofuran ring. This unique structure makes it of interest in various fields of scientific research and industrial applications.

Synthesis Methods

The synthesis of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves several steps:

  • Starting Materials: The process begins with the selection of appropriate starting materials, such as 2-ethylphenol and 4,7-difluorobenzaldehyde.

  • Formation of Intermediate: The starting materials undergo a series of reactions, including Friedel-Crafts acylation, to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization reactions under acidic or basic conditions to form the benzofuran ring.

  • Final Product: The resulting compound is purified to obtain the final product.

Scientific Research

  • Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industrial Applications

  • Materials Development: It is used in the development of new materials, such as polymers and pharmaceuticals, due to its unique chemical properties.

Biological Activity

The introduction of fluorine atoms in the compound enhances its metabolic stability and bioavailability, which may increase its efficacy against various pathogens. Studies have shown promising results in vitro against bacterial strains and fungi, suggesting potential as an antimicrobial agent.

Safety Considerations

2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is classified as a hazardous substance with a signal word of "Danger" and is categorized under Class 6.1. Precautionary statements include P261-P264-P270-P271, indicating the need for proper handling and safety measures .

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